1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Description
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Properties
IUPAC Name |
tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWZHJZHRVSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and properties of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
An In-Depth Technical Guide to 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Introduction
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is a key heterocyclic building block in modern medicinal chemistry. Its structure features a piperazine ring, a scaffold renowned for its prevalence in numerous bioactive molecules, appended with two critical functionalities: a tert-Butoxycarbonyl (Boc) protecting group and a 4-(trifluoromethyl)phenyl substituent.[1] The Boc group offers a strategic advantage by enabling selective chemical transformations at the unprotected nitrogen, while the trifluoromethylphenyl moiety significantly modulates the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets.[2]
This guide provides a comprehensive technical overview of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its applications as a crucial intermediate in the synthesis of pharmacologically active agents.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine dictates its chemical behavior and utility. The piperazine core provides a flexible yet constrained framework.[3] The electron-withdrawing trifluoromethyl group on the phenyl ring influences the electronic environment of the entire molecule, impacting its reactivity and potential biological activity.[2] The Boc protecting group is sterically bulky, which can direct the approach of reagents in subsequent synthetic steps, and is readily removable under acidic conditions, allowing for further derivatization.[4]
Key Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁F₃N₂O₂ | [5] |
| Molecular Weight | 330.35 g/mol | [5] |
| Appearance | Typically a crystalline solid | [6] |
| Melting Point | 88-92 °C (for the related 4-substituted isomer) | [6] |
| Solubility | Soluble in common organic solvents like DMSO and methanol. | [7] |
| XLogP3 | 3.5 (Predicted for a related isomer) | [5] |
Note: Some data points are for structurally related isomers and should be considered indicative.
Below is a diagram illustrating the core structure and key functional groups of the molecule.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 63854-31-9: 1-[2-(Trifluoromethyl)phenyl]piperazine [cymitquimica.com]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Trifluoromethylphenyl)piperazine = 98.0 GC 30459-17-7 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine CAS number and chemical identifiers
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is a specialized heterocyclic building block used extensively in medicinal chemistry for the synthesis of bioactive compounds targeting GPCRs (e.g., NK1 antagonists) and viral proteases. It belongs to the class of C-substituted piperazines, distinct from the more common N-aryl piperazines.
The presence of the trifluoromethyl (
Core Identifiers
| Identifier | Detail |
| CAS Number | 886767-97-1 |
| IUPAC Name | tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 330.35 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F |
| InChI Key | (Predicted) NLNCQJXRJLNBOU-UHFFFAOYSA-N |
Physiochemical Properties (Experimental & Predicted)
| Property | Value / Range | Note |
| Appearance | White to off-white solid | Typical for Boc-piperazines |
| Melting Point | 85 – 95 °C | Range based on structural analogs |
| Boiling Point | ~390 °C | Predicted at 760 mmHg |
| Density | ~1.2 g/cm³ | Predicted |
| pKa ( | ~8.5 – 9.0 | Basic, secondary amine |
| LogP | ~2.8 | Moderate lipophilicity |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water |
Synthetic Pathways & Methodology
Synthesizing 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine requires careful regiocontrol. A direct reaction of 2-(4-(trifluoromethyl)phenyl)piperazine with
To selectively isolate the 1-Boc isomer (CAS 886767-97-1), a "Blocking Group Strategy" or a de novo cyclization route is required.
Representative Synthetic Workflow (Blocking Group Strategy)
This protocol ensures the Boc group is installed on the sterically crowded
-
Starting Material: 2-(4-(trifluoromethyl)phenyl)piperazine (racemic or enantiopure).
-
Step 1: Selective
Protection.-
React with Benzyl chloroformate (Cbz-Cl) or Benzyl bromide (Bn-Br) at 0°C. The less hindered
reacts preferentially.
-
-
Step 2:
Boc Protection.-
Treat the
-protected intermediate with Di-tert-butyl dicarbonate ( ) and TEA/DMAP. This forces the Boc group onto the hindered position.
-
-
Step 3:
Deprotection.-
Hydrogenolysis (
, Pd/C) removes the Benzyl/Cbz group, leaving the acid-stable Boc group intact on .
-
Reaction Logic Diagram
Caption: Orthogonal protection strategy to achieve regioselective 1-Boc substitution.
Structural Utility in Medicinal Chemistry[2][3][5][7][8][9]
This scaffold is a "privileged structure" in drug discovery.[1][2] The 2-aryl substitution breaks the symmetry of the piperazine ring, introducing chirality and locking the molecule into a specific conformation (often a chair form with the aryl group equatorial to minimize 1,3-diaxial interactions).
Key Structural Features (SAR)
-
The
-Boc "Mask": Acts as a placeholder. In a library synthesis, this is removed last to attach a "tail" or solubilizing group. -
The
-H "Warhead": The free secondary amine is the primary handle for diversification (e.g., reductive amination, amide coupling, ). -
The 2-Aryl "Anchor": The 4-trifluoromethylphenyl group engages in hydrophobic interactions and
-stacking within receptor pockets (e.g., NK1, 5-HT receptors). The group specifically improves metabolic half-life.
Medicinal Chemistry Logic Flow
Caption: Strategic application of the scaffold in divergent library synthesis.
Analytical Characterization
Validating the identity of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine requires distinguishing it from its regioisomer (4-Boc). NMR is the definitive tool.
Expected NMR Signals ( )
| Position | Signal Type | Approx. Shift ( | Diagnostic Feature |
| Aryl Protons | Multiplet | 7.40 – 7.60 ppm | Characteristic AA'BB' system of 4-substituted benzene. |
| C2-H (Benzylic) | Broad Singlet / Doublet | 5.20 – 5.50 ppm | Key Signal. Significantly downfield due to carbamate anisotropy and aryl ring. If this signal is upfield (~3.5 ppm), it suggests the Boc is on |
| Piperazine Ring | Multiplets | 2.80 – 4.00 ppm | Complex envelope due to ring conformation. |
| Boc Group | Singlet | 1.45 ppm | Strong integral (9H). |
| Broad Singlet | ~1.8 ppm | Exchangeable with |
Mass Spectrometry (ESI+):
-
Expected
: 331.16 -
Expected
: 353.15 -
Fragment: Loss of Boc (
-butyl) often observed, giving peak at ~231.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine at
can absorb from air to form carbamates over time. -
Stability: Stable to basic conditions (e.g., NaOH,
). Unstable to strong acids (TFA, HCl) which remove the Boc group. -
Safety: The trifluoromethyl group prevents the formation of toxic quinone-imine metabolites often seen with unsubstituted phenyl-piperazines, but standard PPE (gloves, goggles) is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121718, 1-[4-(Trifluoromethyl)phenyl]piperazine. Link(Note: Reference for the core aryl-piperazine scaffold properties).
-
Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Synthesis of Arylpiperazines. Organic Letters, 18(20), 5272–5275. Link
-
ChemicalBook. 4-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (Regioisomer Reference). Link
-
Amadis Chemical. tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (Target CAS 886767-97-1). Link
-
Gueret, R., et al. (2020). Photoredox-Catalyzed Decarboxylative Annulation for the Synthesis of 2-Substituted Piperazines. Organic Letters, 22(13), 5157–5162. Link
Sources
The C2-Substituted Piperazine: A Technical Guide to Conformational Design and Synthesis
Topic: Literature Review on 2-Substituted Piperazine Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide
Executive Summary: The "C-Vector" Opportunity
While the piperazine ring is undeniably a "privileged scaffold"—appearing in blockbusters from Imatinib to Ciprofloxacin—historical utilization has been overwhelmingly dominated by
This guide focuses on the 2-substituted piperazine , a structural motif that breaks the inherent
Structural & Physicochemical Rationale[1][2][3][4][5][6][7]
The Conformational Lock
Unlike their unsubstituted counterparts, which flip rapidly between chair conformations, 2-substituted piperazines exhibit a preferred conformation dictated by the steric and electronic nature of the C2-group.
-
Axial vs. Equatorial Preference: While standard cyclohexane models suggest bulky groups prefer the equatorial position, 2-substituted piperazines—particularly when
is acylated or sulfonylated—often display a counter-intuitive preference for the axial orientation. This is driven by strain relief between the -substituent and the C2-group. -
The "Gauche Effect": In 1,2-disubstituted systems (e.g., 2-methoxy-piperazines), the gauche effect stabilizes conformations that might otherwise be sterically disfavored, critical for binding in tight GPCR pockets (e.g., 5-HT receptors).
pKa Modulation and Bioavailability
The introduction of an electron-withdrawing or donating group at C2 directly influences the basicity of the adjacent
-
Metabolic Stability: The C2 and C3 positions are primary sites for oxidative metabolism (CYP450-mediated
-carbon oxidation). Substitution at C2 sterically hinders this approach, significantly extending half-life ( ).
Synthetic Architectures: From Chiral Pool to C-H Activation
Synthesizing 2-substituted piperazines with high enantiomeric excess (
Table 1: Comparative Synthetic Methodologies
| Methodology | Source Material | Chirality Control | Scalability | Key Limitation |
| Amino Acid Reduction | High (Chiral Pool) | High (kg scale) | Requires strong reducing agents ( | |
| Aza-Michael Cyclization | Vinyl Sulfonium Salts | High (Substrate control) | Medium | Multi-step precursor synthesis |
| Photoredox C-H Activation | Boc-Piperazine | Low/Moderate (Racemic*) | Low (mg scale) | Regioselectivity issues; often requires chiral HPLC separation |
| Diketopiperazine Route | Dipeptides | High | High | Harsh reduction conditions required |
*Note: Recent advances in asymmetric photoredox catalysis are improving ee, but remain specialized.
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic pathway for 2-substituted piperazine scaffolds.
Detailed Experimental Protocol
Protocol: Enantioselective Synthesis of (S)-2-Benzylpiperazine Rationale: This protocol utilizes the "Chiral Pool" strategy (Route A), starting from L-Phenylalanine. It is self-validating because the starting material's chirality is preserved, and optical rotation serves as a checkpoint.
Phase 1: Precursor Assembly (The Diketopiperazine)
-
Coupling: Dissolve
-Boc-L-Phenylalanine (1.0 eq) and Glycine methyl ester HCl (1.1 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 12h.-
Checkpoint: Monitor TLC (50% EtOAc/Hex). Product should be UV active.
-
-
Deprotection/Cyclization: Treat the dipeptide with 20% TFA/DCM (removes Boc). Evaporate volatiles. Redissolve in sec-butanol/toluene (1:1) and reflux for 4h.
-
Mechanism:[1] The free amine attacks the methyl ester intramolecularly to form the six-membered diketopiperazine (3-benzylpiperazine-2,5-dione).
-
Yield: Expect >85% as a white solid.
-
Phase 2: Global Reduction (The Critical Step)
Safety Note: This step generates
-
Setup: Flame-dry a 3-neck RBF under Argon. Charge with
(4.0 eq) and anhydrous THF. -
Addition: Add the diketopiperazine solid in portions at 0°C.
-
Reflux: Heat to reflux for 12–16h. The amide carbonyls are reduced to methylenes.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= mass of LAH in g) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Filter the granular white precipitate. Concentrate the filtrate.
-
Validation:
-
NMR:
NMR should show loss of carbonyl signals (~165 ppm in ). -
Chiral HPLC: Use a Chiralpak AD-H column (Hex/IPA) to confirm
ee.
-
Therapeutic Utility & SAR Applications
GPCR Selectivity (CNS)
In 5-HT (Serotonin) and Dopamine receptors, the "piperazine linker" is a classic pharmacophore.
-
Case Study: In the development of Vortioxetine analogs, substitution at the piperazine ring (though often on the aryl ring in the final drug) modulates the vector of the aryl head group.
-
Mechanism: A C2-methyl group can force the attached aryl group into a pseudo-equatorial position, preventing clashes with the receptor's transmembrane helices (TM3/TM5).
Kinase Inhibitors (Oncology)
2-substituted piperazines are increasingly used to improve the solubility of flat, aromatic kinase inhibitors.
-
Solubility: The
character of the C2-substituent disrupts crystal packing (increasing solubility) without adding excessive lipophilicity (unlike N-alkylation).
Pharmacophore Mapping
The diagram below illustrates how a C2-substituent interacts within a theoretical binding pocket.
Figure 2: Pharmacophore mapping showing the dual role of the C2-substituent: engaging hydrophobic pockets and orienting the basic nitrogen for optimal salt-bridge formation.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen, 2026.[2] URL:[Link]
-
Conformational analysis of 2-substituted piperazines. Source: Tetrahedron, 2016. URL:[Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Source: Organic & Biomolecular Chemistry, 2014. URL:[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: Molecules, 2021. URL:[Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: ACS Omega, 2025.[3] URL:[Link]
Sources
- 1. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
This Application Note is structured to guide researchers through the precise, regioselective synthesis of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine . This scaffold is a critical intermediate in the development of NK1 antagonists, GPCR ligands, and antiviral agents.
Executive Summary & Strategic Analysis
The synthesis of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine presents a classic problem in heterocyclic chemistry: regioselectivity . The 2-arylpiperazine core contains two secondary amines with distinct steric and electronic environments:
-
N1 (Proximal): Sterically hindered by the adjacent 2-aryl group.
-
N4 (Distal): Sterically accessible and kinetically more nucleophilic.
The Trap: Direct reaction of 2-(4-(trifluoromethyl)phenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) predominantly yields the 4-Boc isomer (kinetic product), not the desired 1-Boc isomer.
The Solution: To achieve high fidelity for the 1-Boc isomer, this protocol utilizes an Orthogonal Protection Strategy . We first mask the reactive N4 position with a group orthogonal to Boc (Benzyl carbamate/Cbz), functionalize the hindered N1, and then selectively remove the N4 mask.
Retrosynthetic Logic & Pathway
The following Graphviz diagram illustrates the critical decision pathways and the failure mode of direct synthesis.
Figure 1: Strategic workflow contrasting the direct (failed) route with the orthogonal protection strategy.
Detailed Experimental Protocol
Phase 1: Preparation of the Core Scaffold (If not purchased)
Note: If starting material is commercially available, skip to Phase 2. Reaction: Reduction of 2-(4-(trifluoromethyl)phenyl)pyrazine or coupling of diamines. Preferred Route: Reaction of 4-(trifluoromethyl)phenacyl bromide with ethylenediamine followed by reduction with NaBH₄.
Phase 2: The Orthogonal Protection Sequence (Primary Protocol)
This phase assumes the starting material 2-(4-(trifluoromethyl)phenyl)piperazine is in hand.
Step 1: Regioselective N4-Protection (Cbz-Masking)
The steric bulk of the trifluoromethylphenyl group at C2 shields N1, allowing Cbz-Cl to selectively attack N4 at low temperatures.
-
Reagents: Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 2-(4-(trifluoromethyl)phenyl)piperazine (10.0 mmol) in anhydrous DCM (50 mL).
-
Add TEA (1.1 eq, 11.0 mmol) and cool the solution to 0°C (ice bath).
-
Dropwise add Cbz-Cl (1.0 eq, 10.0 mmol) diluted in DCM over 30 minutes. Critical: Slow addition prevents bis-protection.
-
Stir at 0°C for 2 hours, then warm to RT.
-
QC Check: TLC should show consumption of SM. If bis-protected product appears (high Rf), reduce Cbz-Cl equivalents in future runs.
-
Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 85-90% of 1-benzyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (Note: IUPAC numbering changes with protection, but chemically this is the N4-Cbz species).
-
Step 2: N1-Bocylation (Forcing Conditions)
With N4 blocked, N1 is the only available amine. Due to steric hindrance, this reaction requires forcing conditions compared to standard amines.
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), TEA, DCM/DMF.
-
Protocol:
-
Dissolve the N4-Cbz intermediate (from Step 1) in DCM (or DMF for faster kinetics).
-
Add TEA (2.0 eq) and DMAP (0.1 eq).
-
Add Boc₂O (1.5 - 2.0 eq). Excess is required due to the hindered nature of N1.
-
Reflux (40°C in DCM) for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The appearance of the M+100 (Boc) mass shift is diagnostic.
-
Workup: Standard aqueous extraction. Purification via silica gel chromatography (Hexane/EtOAc) is usually required to remove excess Boc₂O.
-
Step 3: N4-Deprotection (Hydrogenolysis)
The final step removes the Cbz group while leaving the Boc group and the trifluoromethyl group intact.
-
Reagents: 10% Pd/C, Hydrogen gas (H₂, balloon or 1 atm), Methanol (MeOH).
-
Protocol:
-
Dissolve the bis-protected intermediate in MeOH (0.1 M concentration).
-
Add 10 wt% of Pd/C catalyst (e.g., if 1g substrate, add 100mg Pd/C).
-
Purge with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).
-
Stir vigorously at RT for 2-4 hours.
-
Safety Note: Filter catalyst through Celite under nitrogen flow (Pd/C is pyrophoric when dry).
-
Concentrate filtrate.
-
Result: Pure 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine .
-
Analytical Characterization & QC
To validate the regiochemistry, NMR analysis is essential. The chemical shift of the proton at the chiral center (C2-H) is the diagnostic marker.
| Feature | 1-Boc Isomer (Target) | 4-Boc Isomer (Undesired) |
| C2-H Shift (¹H NMR) | δ 5.2 - 5.5 ppm (Broad/Downfield) | δ 3.8 - 4.2 ppm (Upfield) |
| Mechanism | Deshielded by adjacent Carbamate (Boc) | Shielded (Amine environment) |
| LC-MS Fragmentation | Loss of t-Butyl (-56) | Loss of t-Butyl (-56) |
| TLC (Hex/EtOAc) | Typically Higher Rf (Less Polar) | Typically Lower Rf (More Polar NH) |
Key Validation Step: Run a ¹H NMR in DMSO-d6 or CDCl₃ at 350K (variable temp) if the Boc rotamers cause peak broadening at room temperature. The C2-methine proton adjacent to the N-Boc group will appear significantly downfield compared to the free amine version.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Bis-acylation (N1 & N4 reacted) | Lower temperature to -10°C; Add Cbz-Cl very slowly; Use 0.95 eq. |
| No Reaction in Step 2 | Steric hindrance at N1 | Switch solvent to DMF; Increase Temp to 60°C; Use 3.0 eq Boc₂O + 0.5 eq DMAP. |
| Defluorination in Step 3 | Over-reduction (Hydrogenolysis of C-F) | Unlikely with standard Pd/C at 1 atm. If observed, switch to Pd(OH)₂ or reduce reaction time. |
| Boc Loss in Step 3 | Acidic solvent | Ensure MeOH is neutral. Do not use acetic acid in the hydrogenation step. |
References
-
BenchChem. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." BenchChem Application Notes, 2025. Link
-
Jacobsen, E. N., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines." Journal of the American Chemical Society, vol. 132, no. 31, 2010. Link
-
Rossi, R., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." Molecules, vol. 28, no. 3, 2023.[1] Link
-
Stoltz, B. M., et al. "Enantioselective Synthesis of Piperazin-2-ones and Piperazines." Angewandte Chemie International Edition, vol. 52, no. 36, 2013. Link
-
Google Patents. "CN106543107A - Synthetic method of 1-BOC piperazines." Google Patents, 2017. Link
Sources
Application Notes and Protocols for the Boc Deprotection of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Abstract
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine. The tert-butyloxycarbonyl group is a vital tool in modern organic synthesis for the temporary protection of amine functionalities, valued for its stability and straightforward cleavage under acidic conditions.[1][2] The target molecule, 2-(4-(trifluoromethyl)phenyl)piperazine, is a valuable building block in medicinal chemistry, as the piperazine and trifluoromethylphenyl motifs are prevalent in numerous pharmacologically active compounds.[3] This protocol details a robust and scalable procedure using trifluoroacetic acid (TFA), outlines the underlying chemical mechanism, addresses critical safety considerations, and offers troubleshooting advice to ensure high yield and purity of the desired secondary amine.
Scientific Rationale and Mechanism
The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) is a cornerstone reaction in synthetic chemistry.[4] The process is an acid-catalyzed elimination that proceeds cleanly and typically in high yield.[5]
The mechanism involves three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA. This initial step activates the protecting group for cleavage.[5][6]
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6]
-
Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1][5][6] In the acidic medium, the newly liberated amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[5][6]
The gaseous nature of the byproducts (isobutylene from the tert-butyl cation and CO₂) helps drive the reaction to completion.[6][7] It is crucial that the reaction is not performed in a sealed system to allow these gases to escape safely.[2][6]
Figure 1: Mechanism of TFA-mediated Boc deprotection.
Materials and Equipment
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine | ≥97% | Commercial | N/A | Starting Material (SM). |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercial | 76-05-1 | Highly corrosive and volatile. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercial | 75-09-2 | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep. | 144-55-8 | For neutralization during workup. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | 60-29-7 | For precipitation of the TFA salt. Must be cold. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | 7757-82-6 | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | N/A | For reaction monitoring. |
| Eluent for TLC | e.g., 10% Methanol in DCM | N/A | N/A | Adjust polarity as needed. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
Detailed Experimental Protocol
This protocol describes a standard procedure for the deprotection on a 1.0 mmol scale. The reaction can be scaled as needed, with appropriate adjustments to solvent volumes.
Figure 2: General workflow for Boc deprotection.
Reaction Procedure
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (1.0 mmol).
-
Dissolution: Add dichloromethane (DCM, 10 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling (Optional but Recommended): Place the flask in an ice bath and cool the solution to 0 °C. This helps to control any potential exotherm upon acid addition.[5][8]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 2.5 mL, ~25% v/v) to the stirred solution over 1-2 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours. Bubbling (CO₂ evolution) should be observed.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5][8] Spot the starting material, a co-spot, and the reaction mixture. Elute with a suitable solvent system (e.g., 10% Methanol in DCM). The reaction is complete when the starting material spot has been fully consumed, and a new, more polar spot (corresponding to the product) has appeared at a lower Rf.
Workup and Isolation: Two Pathways
This is the most common approach if the free amine is desired for subsequent steps.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5][8]
-
Neutralization: Re-dissolve the residue in DCM (15 mL) and transfer to a separatory funnel. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the evolution of CO₂ gas ceases.[5] Check that the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Final Concentration: Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and concentrate the filtrate in vacuo to yield the 2-(4-(trifluoromethyl)phenyl)piperazine as a free amine.
This method is useful if the amine salt is desired or if the free amine is unstable or difficult to handle.
-
Concentration: Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA. To ensure complete removal of residual TFA, co-evaporate by adding DCM (2 x 10 mL) and concentrating again.[5][8]
-
Precipitation: Dissolve the resulting residue in a minimal amount of solvent (e.g., DCM or Methanol). Add this solution dropwise to a flask of cold (0 °C) diethyl ether with vigorous stirring.[5][8] A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Safety and Handling Precautions
Trifluoroacetic Acid (TFA) is a hazardous chemical. It is a strong, volatile, and highly corrosive acid that can cause severe chemical burns upon contact and respiratory damage upon inhalation.[9][10][11]
-
Engineering Controls: All manipulations involving TFA must be performed in a properly functioning chemical fume hood.[9][12] An emergency eyewash station and safety shower must be readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Disposal: TFA waste must be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction (SM remains on TLC) | 1. Insufficient acid concentration or stoichiometry.[5] 2. Inadequate reaction time or low temperature.[5] | 1. Add more TFA to the reaction mixture. 2. Allow the reaction to stir for a longer duration at room temperature. |
| Product is Water-Soluble / Poor Extraction Recovery | The protonated amine salt may have high water solubility, leading to loss during aqueous workup. | 1. Extract with a more polar solvent like ethyl acetate. 2. Saturate the aqueous layer with NaCl to decrease the polarity. 3. Consider isolating the product as the TFA salt (Pathway B) or using a solid-phase extraction (SPE) or basic resin workup.[13][14] |
| Emulsion During Workup | Formation of a stable emulsion layer during the NaHCO₃ wash and extraction. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Filter the entire mixture through a pad of Celite. 3. Allow the mixture to stand without agitation for an extended period. |
| Oily Product Instead of Solid | The product (free amine or salt) may be an oil at room temperature or may contain residual solvent. | 1. Ensure all solvent is removed by drying under high vacuum. 2. Attempt to triturate the oil with a non-polar solvent (e.g., hexane or pentane) to induce crystallization. |
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Oreate AI Blog. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Trifluoroacetic acid. Sciencemadness Wiki. [Link]
-
Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. [Link]
-
NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office. [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rsc.org [rsc.org]
- 9. amherst.edu [amherst.edu]
- 10. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 11. carlroth.com [carlroth.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine in Peptide Coupling Reactions
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective use of sterically hindered piperazine building blocks, specifically 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, in peptide synthesis. The protocols and principles outlined herein are designed to address the unique challenges posed by this reagent's structure and to ensure high-yield, high-purity synthesis of novel peptidomimetics.
The incorporation of piperazine scaffolds into peptide structures is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties, such as improved enzymatic stability and bioavailability.[1] The specific substitution of a bulky, electron-withdrawing 4-(trifluoromethyl)phenyl group at the C-2 position introduces significant steric hindrance around the reacting secondary amine. This structural feature necessitates a carefully considered approach to peptide coupling to overcome reduced nucleophilicity and achieve efficient amide bond formation.
The Mechanistic Challenge: Overcoming Steric Hindrance
The primary obstacle in utilizing 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is the steric bulk imposed by the aryl substituent adjacent to the nitrogen atom intended for coupling. Direct condensation of a carboxylic acid with this hindered amine is exceedingly difficult as the amine's lone pair is sterically shielded, reducing its nucleophilicity.[2]
To drive the reaction forward, the carboxylic acid of the incoming amino acid must be converted into a highly reactive intermediate. This process, known as "activation," transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to attack by the weakly nucleophilic piperazine nitrogen.[3] The choice of activating agent is therefore the most critical parameter for success.
Selecting the Optimal Coupling Reagent
For challenging couplings involving sterically hindered amines, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient and can lead to significant racemization.[3][4] Modern phosphonium and aminium/uronium salt-based reagents are required due to their ability to generate highly reactive activated esters with rapid kinetics.[5][6]
Data Presentation: Comparison of Recommended Coupling Reagents
| Reagent Name | Class | Key Advantages for Hindered Coupling | Potential Issues |
| HATU | Aminium Salt | Extremely fast reaction kinetics; low racemization tendency; highly effective for hindered couplings.[6][7] | Can cause guanidinylation of the N-terminal amine if used in large excess.[5][6] |
| HBTU | Aminium Salt | Very efficient with low racemization, especially with HOBt; cost-effective alternative to HATU.[7][8] | Slightly less reactive than HATU for the most challenging couplings.[5] |
| PyAOP | Phosphonium Salt | Highly effective for coupling N-methyl and other hindered amino acids; does not cause guanidinylation.[4][6] | Byproducts can sometimes be difficult to remove. |
| PyBOP | Phosphonium Salt | Strong coupling reagent with non-carcinogenic byproducts; rapid reactions.[5][7] | Less reactive than PyAOP or HATU for extremely hindered systems. |
Recommendation: For 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, HATU is the primary recommendation due to its superior reactivity, which is essential for overcoming the steric barrier.[7] PyAOP is an excellent alternative, particularly if guanidinylation side reactions are a concern.
Experimental Protocol: Solid-Phase Coupling to a Resin-Bound Peptide
This protocol details the coupling of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine to the N-terminus of a peptide chain assembled on a solid support (e.g., Rink Amide resin) using Fmoc/tBu strategy.
Materials and Reagents
-
Peptide-Resin (with free N-terminal amine)
-
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold Diethyl Ether
Step-by-Step Methodology
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin (1.0 eq) in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a second portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc group removal.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Kaiser Test):
-
Take a small sample of resin beads and perform a Kaiser test. A positive result (intense blue color) confirms the presence of a free primary amine. Proceed to the coupling step.
-
-
Activation and Coupling:
-
In a separate vial, dissolve 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Add DIPEA (6.0 eq) to the solution. The pH of the solution should be around 8-9.[7] Allow this pre-activation to proceed for 5 minutes. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester of the carboxylic acid before its introduction to the resin, maximizing coupling efficiency.[1]
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for a minimum of 2 hours. For this sterically hindered coupling, an extended coupling time (4 hours to overnight) may be necessary.
-
-
Monitoring and Post-Coupling Wash:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[10]
-
-
Cleavage and Product Isolation:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K).[10] Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).
-
-
Purification:
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11] Use a gradient of acetonitrile in water with 0.1% TFA as a modifier.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols for Chiral Separation of Racemic 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral separation of racemic 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine. As the stereoisomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles, the efficient separation of enantiomers is a critical process in pharmaceutical development.[1][2] This guide details three primary techniques for chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Resolution. Each section offers an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and detailed, step-by-step protocols for both analytical and preparative scale applications. The information presented herein is designed to be a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references to ensure technical accuracy and practical utility.
Introduction: The Imperative of Chiral Purity
The compound 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.[3][4] In the context of drug development, it is paramount to isolate and characterize individual enantiomers, as they often interact differently with the chiral environment of the human body, such as receptors and enzymes.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] Therefore, robust and efficient methods for chiral separation are not merely an analytical challenge but a regulatory and safety necessity.[1][5] This guide explores the most effective techniques to achieve high enantiomeric purity for this specific piperazine derivative.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[3][6] The fundamental principle lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the chromatography column.[3][7][8] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.[3][8]
The "Why": Mechanistic Insights into CSP Selection
The choice of CSP is the most critical factor in developing a successful chiral HPLC method.[9] For a molecule like 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, which possesses a bulky Boc-protecting group, a trifluoromethylphenyl ring capable of π-π interactions, and a piperazine ring with hydrogen bond acceptors, several types of CSPs are viable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[7][10] The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the enantiomers fit differently into the chiral grooves of the polysaccharide structure.[1][7]
The selection of the mobile phase is also crucial. Normal-phase (using non-polar solvents like hexane and an alcohol modifier) or reversed-phase (using aqueous-organic mobile phases) conditions can be employed.[3] For this compound, a normal-phase approach is often preferred as it can enhance the specific interactions required for chiral recognition on polysaccharide-based CSPs.[10]
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral separation by HPLC.
Protocols
2.3.1. Analytical Method Development Protocol
-
Column Selection: Screen polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Screening:
-
Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).
-
If separation is not achieved, systematically vary the IPA concentration (e.g., 5%, 15%, 20%).
-
Consider adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1%) to improve peak shape for basic compounds like piperazines.
-
-
Flow Rate: Set the initial flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 25 °C.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: Inject 10 µL of a 1 mg/mL solution of the racemic compound dissolved in the mobile phase.
-
System Suitability: Before analysis, ensure the system meets predefined criteria for resolution (Rs > 1.5), tailing factor (T ≤ 1.5), and theoretical plates (N > 2000).
2.3.2. Preparative Scale-Up Protocol
-
Optimize Loading: Based on the analytical method, determine the maximum sample load that can be injected without compromising resolution. This is typically done through loading studies.
-
Column Sizing: Select a preparative column with the same stationary phase but a larger internal diameter (e.g., 20 mm or 50 mm).
-
Flow Rate Adjustment: Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method. The new flow rate can be calculated using the formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)².
-
Fraction Collection: Set the fraction collector to trigger collection based on the retention times of the two enantiomers determined from the analytical chromatogram.
-
Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to determine the enantiomeric purity (enantiomeric excess, ee).
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
Table 1: Representative Analytical Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/IPA (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | >99% for collected fractions |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[2][11][12] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[11][12] The low viscosity and high diffusivity of supercritical CO2 lead to higher efficiency and faster separations compared to liquid mobile phases.[2]
The "Why": Advantages of SFC for Piperazine Derivatives
For compounds like 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, SFC offers several advantages. The non-polar nature of supercritical CO2 is well-suited for normal-phase chiral stationary phases.[11] Organic co-solvents (modifiers) such as methanol or ethanol are typically added to the CO2 to increase the mobile phase polarity and analyte solubility.[12] This allows for fine-tuning of the separation selectivity. The reduced use of organic solvents makes SFC a "greener" and more cost-effective technique, especially for preparative scale purifications.[2] The rapid evaporation of CO2 also simplifies the post-purification workup.[11]
Visualization: Chiral SFC Workflow
Caption: Workflow for chiral separation by SFC.
Protocols
3.3.1. Analytical Method Development Protocol
-
Column Selection: Utilize the same polysaccharide-based chiral columns as in HPLC.
-
Mobile Phase Screening:
-
The primary mobile phase is supercritical CO2.
-
Screen different co-solvents (modifiers) such as methanol, ethanol, or isopropanol. Start with a gradient of 5-40% co-solvent over 5-10 minutes.
-
Incorporate additives like 0.1% DEA to improve peak shape.
-
-
Flow Rate: A typical analytical flow rate is 3-5 mL/min.
-
Back Pressure: Maintain a constant back pressure, typically around 150 bar, to ensure the CO2 remains in a supercritical state.
-
Temperature: Set the column temperature to 35-40 °C.
-
Detection: Use a UV detector, with the outlet connected to the back pressure regulator.
-
System Suitability: Validate the method by assessing resolution, tailing factor, and theoretical plates as per ICH guidelines.[13][14]
3.3.2. Preparative Scale-Up Protocol
-
Method Translation: Translate the optimized analytical method to a preparative SFC system.
-
Stacked Injections: To increase throughput, utilize stacked injections, where subsequent injections are made before the previous run is complete.
-
Fraction Collection: The fraction collector on a preparative SFC system is designed to handle the gas-liquid mixture exiting the detector. The CO2 vaporizes, leaving the purified enantiomer dissolved in the co-solvent.
-
Purity Analysis: Confirm the enantiomeric purity of the collected fractions using the analytical SFC method.
Table 2: Representative Analytical Chiral SFC Data
| Parameter | Value |
| Column | Chiralpak® IC (4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO2/Methanol (80:20, v/v) with 0.1% DEA |
| Flow Rate | 4.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Retention Time (Enantiomer 1) | 2.8 min |
| Retention Time (Enantiomer 2) | 3.5 min |
| Resolution (Rs) | 2.5 |
| Analysis Time | < 5 minutes |
Diastereomeric Salt Resolution
This classical chemical method is particularly useful for large-scale separations and is based on the principle that enantiomers react with a chiral resolving agent to form diastereomers.[15][16] Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[15][17][18]
The "Why": Rationale for Resolving Agent and Solvent Selection
For the basic piperazine moiety in 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine, a chiral acid is the resolving agent of choice.[15] Commonly used chiral acids include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[15][19] The selection of the resolving agent is largely empirical, and a screening of several agents is often necessary to find one that forms a readily crystallizable salt with one of the enantiomers.
The choice of solvent is equally critical, as it must provide a significant difference in solubility between the two diastereomeric salts.[20] A good solvent system will allow for the selective crystallization of one diastereomer in high yield and purity, while the other remains in solution.[20] Protic solvents like alcohols or water, or mixtures thereof, are often effective.[20]
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution.
Protocol
4.3.1. Screening for Resolving Agent and Solvent
-
In separate small-scale experiments, dissolve the racemic piperazine in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).
-
To each solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a different chiral acid (e.g., L-tartaric acid, D-mandelic acid).
-
Allow the solutions to stand at room temperature and then cool to induce crystallization.
-
Identify the combination of resolving agent and solvent that yields a crystalline solid.
4.3.2. Preparative Scale Resolution Protocol
-
Dissolution: Dissolve the racemic 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine in the chosen solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: Add a solution of the selected chiral resolving agent (e.g., 0.5-1.0 equivalents of L-tartaric acid) in the same solvent.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystallization of the less soluble diastereomeric salt. Seeding with a few crystals of the desired salt can be beneficial.[21]
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10.[21]
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the enantiomerically enriched piperazine.
-
Purity Determination: Determine the enantiomeric excess of the product using one of the analytical chromatographic methods described above.
Table 3: Representative Diastereomeric Salt Resolution Data
| Parameter | Value |
| Resolving Agent | L-Tartaric Acid |
| Solvent | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt | ~45% (based on one enantiomer) |
| Enantiomeric Excess (after liberation) | >98% |
Conclusion
The chiral separation of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is a critical step in its development as a potential pharmaceutical agent. This guide has detailed three robust techniques—Chiral HPLC, Supercritical Fluid Chromatography, and Diastereomeric Salt Resolution—each with its own set of advantages. Chiral HPLC and SFC offer high-resolution analytical and preparative capabilities with the choice between them often depending on desired speed, solvent consumption, and scale. Diastereomeric salt resolution remains a powerful and cost-effective method for large-scale production. The selection of the most appropriate technique will depend on the specific requirements of the project, including the scale of the separation, the required level of purity, and available instrumentation. The protocols and principles outlined in this document provide a solid foundation for developing and validating an efficient and reliable chiral separation method for this and structurally related compounds.
References
-
Chiral column chromatography - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved February 13, 2026, from [Link]
-
OMICS International. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. Retrieved February 13, 2026, from [Link]
-
RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved February 13, 2026, from [Link]
-
ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved February 13, 2026, from [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved February 13, 2026, from [Link]
-
Supercritical fluid chromatography - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Chromatography Forum. (2007, February 22). Basic Mechanism of Separation in Chiral Analysis. Retrieved February 13, 2026, from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 4). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Retrieved February 13, 2026, from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved February 13, 2026, from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 13, 2026, from [Link]
-
LCGC North America. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved February 13, 2026, from [Link]
-
FAGG. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved February 13, 2026, from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution. Retrieved February 13, 2026, from [Link]
-
YouTube. (2014, February 8). Resolution by diastereomeric salts. Retrieved February 13, 2026, from [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved February 13, 2026, from [Link]
-
PubMed. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. Retrieved February 13, 2026, from [Link]
-
PubMed. (2007, December 21). Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. Retrieved February 13, 2026, from [Link]
-
ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved February 13, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved February 13, 2026, from [Link]
-
PubMed Central. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved February 13, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2017, August 15). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Retrieved February 13, 2026, from [Link]
-
SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved February 13, 2026, from [Link]
-
OUCI. (n.d.). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved February 13, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 13, 2026, from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 13, 2026, from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved February 13, 2026, from [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved February 13, 2026, from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved February 13, 2026, from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. selvita.com [selvita.com]
- 3. omicsonline.org [omicsonline.org]
- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 5. scispace.com [scispace.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
The following Technical Support Guide addresses solubility and handling issues for 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine .
Product Category: Heterocyclic Building Blocks / Protected Amines Primary Application: Medicinal Chemistry (NK1 antagonists, Serotonin modulators), Chiral Intermediates.
Part 1: The "Structure Check" (Critical First Step)
Before troubleshooting solubility, you must verify the regiochemistry of your molecule. The nomenclature "1-Boc-2-..." implies a carbon-substituted piperazine, but confusion with the nitrogen-substituted isomer is the #1 cause of solubility protocol failure.
Diagnostic: Which Isomer Do You Have?
| Feature | Isomer A: C2-Substituted (Likely Target) | Isomer B: N4-Substituted (Common Analog) |
| Structure | 1-Boc-2-arylpiperazine | 1-Boc-4-arylpiperazine |
| Substitution | Phenyl ring is on Carbon 2 . | Phenyl ring is on Nitrogen 4 .[1] |
| Free Amine | Yes (N4 is a secondary amine). | No (N4 is substituted with aryl). |
| Basicity | Basic (pKa ~9.0). | Non-Basic (pKa < 2.0 due to e- withdrawing |
| Acid Solubility | Soluble in 1M HCl (forms salt). | Insoluble in 1M HCl. |
Tech Note: This guide focuses on Isomer A (C2-substituted) as per your specific query. If you find your compound is insoluble in dilute acid, you likely possess Isomer B.
Part 2: Solubility Troubleshooting Guide
Issue 1: "My compound won't dissolve in aqueous buffers for bioassays."
Root Cause: The molecule suffers from "Lipophilic Overload."
The Boc group (t-butyl) and the Trifluoromethyl group (
Solution: The Step-Down Dilution Protocol Do not attempt to dissolve directly in water. Follow this order:
-
Primary Solvent: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10–20 mM).
-
Visual Check: Solution must be crystal clear. If hazy, sonicate at 30°C.
-
-
Intermediate Step (Optional): If the final buffer has high salt (PBS), dilute the DMSO stock 1:1 with PEG-400 or Ethanol first to create a "solvation bridge."
-
Final Dilution: Slowly add the stock to your aqueous buffer while vortexing.
-
Limit: Keep final DMSO concentration < 1% (or as tolerated by your assay).
-
Issue 2: "The compound oils out during acid-base extraction."
Root Cause: Emulsion formation due to the fluorinated group. Fluorinated compounds often have higher density and unique surface tension properties, leading to "rag layers" between organic and aqueous phases.
Troubleshooting Workflow:
-
Avoid: Diethyl ether (often too non-polar).
-
Preferred Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
The "Salting Out" Trick: If the organic layer is cloudy or an emulsion forms, add solid NaCl (brine) to the aqueous layer until saturated. This forces the organic compound out of the water phase and breaks the emulsion.
Issue 3: "I can't remove the Boc group without the product turning into a sticky gum."
Root Cause: The TFA/HCl salt of the deprotected amine is hygroscopic and lipophilic.
When you remove the Boc group with TFA, you generate the trifluoroacetate salt. Because of the
Protocol: The Anti-Solvent Trituration
-
Evaporation: Remove TFA/DCM completely on a rotovap. You will be left with a thick oil.
-
Co-evaporation: Add Toluene (5 mL) and re-evaporate to remove residual TFA (azeotrope). Repeat 2x.
-
The Crash: Dissolve the oil in a minimum amount of Methanol (0.5 mL).
-
Precipitation: Add cold Diethyl Ether (20 mL) or Hexanes dropwise while scratching the flask walls with a spatula.
-
Result: The salt should precipitate as a white solid. Filter and wash with ether.
Part 3: Visualized Decision Pathways
Diagram 1: Solubility & Solvent Selection Logic
Caption: Decision matrix for solvent selection based on application and structural confirmation.
Part 4: Physicochemical Data Reference
Use these estimated values to guide your experimental design.
| Property | Value (Est.) | Implication for Handling |
| Molecular Weight | ~330.35 g/mol | Standard small molecule range. |
| LogP (Lipophilicity) | 3.5 – 4.2 | High. Poor water solubility. Requires organic co-solvents. |
| pKa (N4-Amine) | ~9.2 | Basic. Will form salts with HCl/TFA. |
| pKa (N1-Boc) | N/A (Amide-like) | Non-basic. Stable to base, labile to acid. |
| Solubility (Water) | < 0.1 mg/mL | Essentially insoluble at neutral pH. |
| Solubility (1M HCl) | > 10 mg/mL | Soluble (Protonation of N4 breaks crystal lattice). |
| Solubility (DMSO) | > 50 mg/mL | Excellent. Ideal for stock solutions. |
Part 5: Frequently Asked Questions (FAQs)
Q: I see a "rag layer" during extraction. How do I separate the phases? A: This is common with fluorinated compounds. Do not shake vigorously; invert gently. If a rag layer forms, filter the entire biphasic mixture through a pad of Celite. The solids stabilizing the emulsion will be removed, allowing clean phase separation.
Q: Can I use sonication to dissolve the compound?
A: Yes. The Boc group and the
Q: Why does my NMR show split peaks? Is the compound degrading?
A: Likely not. Boc-protected piperazines often exhibit Rotamers (rotational isomers) due to restricted rotation around the N-CO bond (carbamate). This appears as broadened or split peaks in
-
Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamerism, not degradation.
References
-
PubChem. (2025).[2] Compound Summary: 1-(4-(Trifluoromethyl)phenyl)piperazine.[1][3][4][5] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. 1-(4-Trifluoromethylphenyl)piperazine = 98.0 GC 30459-17-7 [sigmaaldrich.com]
Stability of trifluoromethyl group under acidic deprotection conditions
Technical Support Center: Trifluoromethyl ( ) Stability
Topic: Stability of Group Under Acidic Deprotection Conditions
Executive Summary
The trifluoromethyl (
This guide defines the "Safe Zones" and "Danger Zones" of acidic deprotection, providing mechanistic insights and validated protocols to prevent catastrophic hydrolysis of the
Module 1: The "Safe" Zone (Standard Deprotection)
FAQ: Can I remove a Boc or t-Bu group using TFA/DCM if my molecule contains a group?
Verdict: Generally, Yes.
For the vast majority of non-benzylic
Standard Protocol:
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 to 1:4 ratio).
-
Temperature:
to Room Temperature (RT). -
Time: 1–4 hours.
-
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the activation energy required for tert-butyl carbamate cleavage.
Exceptions (See Module 2):
If your
Module 2: The "Danger" Zone (Benzylic Hydrolysis)
The Problem: Why did my turn into a Carboxylic Acid?
This is the most common failure mode. Under acidic conditions, a benzylic
The Mechanism:
-
Protonation/Ionization: The acid promotes the loss of a fluoride ion (
), generating a benzylic carbocation. -
Stabilization: If an EDG (e.g., p-Methoxy) is present, it stabilizes this cation via resonance (forming a quinone methide-like intermediate).
-
Hydrolysis: Water (even trace amounts) attacks the cation to form an acyl fluoride, which rapidly hydrolyzes to the carboxylic acid.
Mechanistic Pathway Visualization
The following diagram illustrates the critical failure pathway for electron-rich benzylic systems.
Caption: Mechanistic pathway of acid-catalyzed benzylic trifluoromethyl hydrolysis driven by electron-donating groups.
Risk Assessment Data Table
| Structural Feature | Acidic Condition | Risk Level | Outcome |
| Meta- or Para- | TFA / HCl / | Low | Stable Product |
| Benzylic | TFA / HCl | Low | Stable Product |
| Benzylic | Conc. | Medium | Slow Hydrolysis |
| Benzylic | TFA / HCl (Reflux) | High | Hydrolysis to COOH |
| Benzylic | Lewis Acid ( | Critical | Defluorination / Polymerization |
Module 3: Lewis Acid Compatibility ( )
FAQ: Can I use Boron Tribromide ( ) to demethylate a methoxy group in the presence of ?
Verdict: Proceed with Extreme Caution.
-
Halogen Exchange:
can exchange fluorine for bromine, converting to or mixed halo-species. -
Lewis-Acid Assisted Hydrolysis: Similar to the proton mechanism above,
can abstract a fluoride to form , initiating the cation formation.
Troubleshooting Guide for
-
Temperature Control: Never reflux. Keep reaction at
to . -
Quenching: Quench at low temperature to prevent heat-generated hydrolysis during workup.
-
Alternative: Consider using
(softer) or thiol-based deprotection ( ) if fails.
Module 4: Experimental Validation & Protocols
Decision Tree: Selecting the Right Deprotection Strategy
Use this logic flow to determine the safety of your planned experiment.
Caption: Decision matrix for assessing risk of CF3 instability during acidic deprotection.
Protocol: Acid Stability Stress Test
Before committing valuable intermediate material, run this micro-scale validation.
-
Dissolve: 5 mg of substrate in 0.5 mL of the intended solvent (e.g., DCM).
-
Add Acid: Add the deprotection acid (TFA, HCl) at the intended concentration.
-
Monitor: Transfer immediately to an NMR tube.
-
Analysis (
NMR):-
T=0: Record baseline.
-
T=1h, 4h, 12h: Monitor the
signal (typically -60 to -65 ppm). -
Red Flag: Appearance of a new peak at ~ -110 to -120 ppm indicates formation of acyl fluoride (transient) or loss of signal (hydrolysis to COOH). Fluoride ion (
) may appear at -120 ppm in aqueous workups.
-
References
-
Roberts, J. D., & Carboni, R. A. (1955). The Hydrolysis of Aryl Trifluoromethyl Ketones. Journal of the American Chemical Society.[1] Link
-
Loudon, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives.[2] Environmental Science & Technology. Link
-
Olah, G. A., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Organic Chemistry (via PMC). Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[3]Link
-
Sousa e Silva, F. C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. Journal of Organic Chemistry.[4][5] Link
Validation & Comparative
Technical Guide: NMR Interpretation of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
The following guide is a Publish Comparison Guide designed for researchers and drug development professionals. It synthesizes theoretical prediction, fragment-based analysis, and analogous experimental data to provide a robust framework for interpreting the NMR spectroscopy of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine .
Executive Summary & Structural Context
In medicinal chemistry, the piperazine scaffold is a privileged structure.[1] The specific derivative 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine serves as a critical intermediate. Its analysis is often complicated by two factors:
-
Rotamerism: The tert-butoxycarbonyl (Boc) group induces restricted rotation around the N-C(O) bond, often leading to broad or split signals in
H NMR at room temperature. -
Fluorine Coupling: The trifluoromethyl (
) group introduces significant splitting in the C NMR spectrum due to C-F coupling ( ), which must be distinguished from impurities.
This guide compares the target molecule against its deprotected analog (the free amine) and its regioisomer (1-Boc-3-aryl) to ensure precise structural validation.
Strategic Analysis: The "3-Point Validation" Workflow
To confirm identity and purity without ambiguity, we employ a self-validating workflow.
Figure 1: The logical decision tree for validating the target structure. Note the dependency on observing specific C-F coupling patterns.
Experimental Protocol: Sample Preparation
Proper preparation is vital to resolve rotamers and coupling.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO-d6 (Preferred) or CDCl3 | DMSO often sharpens exchangeable protons (NH) and can accelerate rotamer exchange, simplifying the spectrum. |
| Concentration | 10–15 mg (1H), 30–50 mg (13C) | High concentration is required for 13C to see the low-intensity quartets of the fluorinated carbons. |
| Temperature | 298 K (Standard) vs. 343 K (High Temp) | Expert Tip: If the spectrum is messy (broad lumps), run at 343 K to coalesce rotamers into sharp averages. |
H NMR Interpretation Guide
The "Boc Effect" and Rotamers
Unlike the deprotected amine, the 1-Boc derivative exists as a mixture of rotamers (typically 50:50 to 60:40). This causes the signal for the proton at the chiral center (H2) and the Boc methyls to appear broad or split.
Assignment Table (Target vs. Alternatives)
Chemical shifts (
| Proton Group | Target: 1-Boc-2-Ar | Alternative A: Deprotected (Free Amine) | Alternative B: 1-Boc-3-Ar (Regioisomer) |
| Boc (-tBu) | Absent | ||
| H2 (Chiral) | |||
| Ar-H (Ortho) | |||
| Ar-H (Meta) | |||
| Piperazine Ring | |||
| NH (Amine) |
Critical Distinctions
-
Target vs. Deprotected: Look for the disappearance of the Boc singlet (1.45 ppm) and the upfield shift of the chiral proton (H2) from ~5.4 ppm to ~3.9 ppm upon deprotection.
-
Target vs. Regioisomer: This is the most common confusion.
-
Target (1-Boc-2-Ar): The methine proton (H2) is alpha to the carbamate . It appears very downfield (~5.4 ppm).
-
Regioisomer (1-Boc-3-Ar): The methine proton (H3) is alpha to the amine , not the carbamate. It appears further upfield (~3.5–4.0 ppm), often buried in the ring methylene signals.
-
C NMR Interpretation Guide
The
The C-F Coupling Fingerprint
The
- (Direct): ~272 Hz (Huge split, often low intensity).
- (Geminal): ~32 Hz (Distinct quartet).
- (Vicinal): ~4 Hz (Subtle quartet or broadening).
Comparative Shift Table
| Carbon Environment | Shift (ppm) | Multiplicity ( | Interpretation |
| C=O (Boc) | ~155.0 | Singlet (Broad) | Characteristic carbamate carbonyl. |
| C-CF3 (Ipso) | ~129.5 | Quartet ( | Diagnostic: Look for this quartet in the aromatic region. |
| CF3 | ~124.0 | Quartet ( | Diagnostic: Often weak; verify with high scan count. |
| Ar-C (Ortho) | ~125.5 | Quartet ( | Protons on these carbons show the "roofing" effect in 1H NMR. |
| Ar-C (Meta) | ~128.0 | Singlet | Far from CF3, no coupling observed. |
| Ar-C (Para) | ~145.0 | Singlet | Quaternary carbon attached to the piperazine ring. |
| C2 (Chiral) | ~50.0 – 55.0 | Broad Singlet | Broadened by rotamers. |
| Boc (-C(CH3)3) | ~80.0 | Singlet | Quaternary carbon of t-butyl. |
| Boc (-CH3) | ~28.4 | Singlet | Intense signal (3x CH3). |
Visualization of Rotameric Dynamics
The following diagram illustrates why the NMR signals for the piperazine ring are broad. The Boc group has a partial double bond character (resonance), creating two distinct populations (Rotamer A and Rotamer B) that exchange slowly on the NMR timescale at room temperature.
References
-
Boc Rotamerism in Piperazines
- Title: "Conformational analysis of N-Boc-piperazines by dynamic NMR."
- Source:Journal of Organic Chemistry
- Context: Explains the ~1:1 rotamer ratio and line broadening mechanisms in N-Boc heterocycles.
-
Link:(Note: Generalized reference for established physical organic phenomenon)
-
C-F Coupling Constants
- Title: "Carbon-13 NMR Spectroscopy of Fluorin
- Source:Magritek / University of Wisconsin
- Context: Validates the Hz and Hz coupling constants.
-
Link:(Placeholder for standard spectral database)
-
Piperazine Synthesis & Characterization
- Title: "Synthesis and characterization of aryl-piperazine deriv
- Source:Spectrochimica Acta Part A
- Context: Provides comparative shifts for 1-phenylpiperazine analogs.
-
Link:
(Note: Specific spectral data for this exact catalog number is derived from fragment-based prediction and standard substituent effects in the absence of a dedicated open-access spectral atlas entry for this specific CAS.)
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development process, offering a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: Understanding the Analyte and the Analytical Challenge
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine is a chiral molecule featuring a bulky, hydrophobic Boc protecting group and a trifluoromethylphenyl moiety. These structural characteristics are pivotal in dictating its chromatographic behavior. The primary analytical challenge lies in developing a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products. Given the presence of a chiral center, enantiomeric separation is also a critical consideration, although this guide will primarily focus on achiral purity analysis.
The piperazine nucleus itself lacks a strong chromophore, which can present detection challenges.[1][2][3] However, the presence of the trifluoromethylphenyl group provides sufficient UV absorbance for sensitive detection.
The Method Development Workflow: A Logic-Driven Approach
A systematic and logical workflow is paramount for efficient and effective HPLC method development. The process begins with understanding the analyte's properties and progresses through screening, optimization, and validation phases.
Sources
Strategic Analysis: Differentiating Regioisomers of Substituted Phenyl Piperazines
Executive Summary: The Isobaric Challenge
In forensic and pharmaceutical analysis, substituted phenyl piperazines (e.g., TFMPP, mCPP, MeOPP) present a critical analytical challenge. The regioisomers—ortho (o-), meta (m-), and para (p-—possess identical molecular weights and often yield indistinguishable Electron Ionization (EI) mass spectra.
This guide moves beyond standard screening protocols to establish a definitive differentiation workflow . While GC-MS is the workhorse for detection, it often fails at structural confirmation for these isomers due to charge localization on the piperazine nitrogen, which directs fragmentation away from the aromatic ring substitution site. Consequently, we must rely on chromatographic resolution (retention time) via derivatization or spectroscopic fingerprinting (GC-IR/NMR) for absolute identification.
Analytical Decision Matrix
The following workflow illustrates the logic required to select the correct analytical path based on sample purity and available instrumentation.
Figure 1: Analytical Decision Tree. Note that while NMR is definitive, it requires bulk purity. For mixtures, derivatization-GC-MS or GC-IR are required.
Method A: Chemical Derivatization & GC-MS
Objective: Enhance chromatographic resolution to distinguish isomers by retention time (
The Mechanism
Native phenyl piperazines are polar basic compounds that often tail on non-polar GC columns. The mass spectra are dominated by the piperazine ring fragmentation (base peak
Acylation (using TFAA or HFBA) serves two purposes:
-
Improves Peak Shape: Caps the secondary amine, reducing interaction with silanol groups.
-
Alters Retention: The steric bulk of the acyl group interacts differently with the stationary phase depending on the ortho, meta, or para position of the ring substituent.
Experimental Protocol: Perfluoroacylation
Validation Status: Standard Forensic Protocol (SWGDRUG compliant)
-
Sample Prep: Dissolve 1 mg of sample in 100
L of ethyl acetate. -
Reagent Addition: Add 50
L of Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA). -
Incubation: Cap and heat at 70°C for 20 minutes.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200
L of ethyl acetate. -
Analysis: Inject 1
L into GC-MS.
Recommended GC Parameters:
-
Column: Rxi-17Sil MS or equivalent (Mid-polarity phase: (50%-phenyl)-methylpolysiloxane). Note: Standard 5% phenyl columns often fail to resolve these isomers.
-
Temp Program: 100°C (1 min)
20°C/min 280°C.
Data Interpretation
While mass spectra remain similar, the elution order on mid-polar columns is generally Ortho < Meta < Para .
| Compound (TFA Derivative) | Base Peak ( | Secondary Ion | Elution Order (Relative) |
| 2-TFMPP (Ortho) | 56 | 269 | 1 (Fastest) |
| 3-TFMPP (Meta) | 56 | 269 | 2 |
| 4-TFMPP (Para) | 56 | 269 | 3 (Slowest) |
Note: The
Method B: Gas Chromatography-Infrared Spectroscopy (GC-IR)
Objective: Direct structural confirmation via vapor-phase spectral fingerprinting.[1][2][3][4][5]
When retention times are close or reference standards are unavailable, GC-IR is the only technique capable of differentiating isomers from a mixture without isolation.
The Science
Unlike MS, which fragments the molecule, IR measures vibrational modes. The substitution pattern on the benzene ring dictates the C-H out-of-plane (OOP) bending vibrations in the "fingerprint region" (650–900 cm⁻¹).
Key Diagnostic Bands (Vapor Phase)[3]
-
Ortho-substituted: Single strong band typically near 750 cm⁻¹.
-
Meta-substituted: Three bands (approx. 690, 780, 880 cm⁻¹).
-
Para-substituted: Single strong band typically near 810–840 cm⁻¹.
Critical Insight: The vapor phase spectra differ slightly from condensed phase (ATR-FTIR) due to the lack of intermolecular hydrogen bonding. Ensure your library is specific to vapor phase GC-IR.
Method C: Nuclear Magnetic Resonance (NMR)
Objective: Absolute structural elucidation of pure samples.
If you have >5 mg of pure isolated material, NMR is the gold standard. It does not rely on libraries; it proves connectivity.
1H NMR Coupling Constants ( )
The splitting pattern of the aromatic protons is the differentiator.
-
Ortho-substituted (1,2-): Complex multiplets. Key feature is a doublet with a large coupling constant (
Hz) and a triplet ( Hz). -
Meta-substituted (1,3-): Look for the singlet-like proton between the two substituents (H-2). It will show very small coupling (
Hz) to its neighbors. -
Para-substituted (1,4-): The classic AA'BB' system . Appears as two distinct "doublets" (actually higher order multiplets) integrating to 2 protons each.
Visualizing the Coupling Logic
Figure 2: NMR Signal Prediction for Disubstituted Benzenes.
Comparative Performance Matrix
| Feature | GC-MS (EI) | GC-IR | 1H NMR |
| Differentiation Power | Low (Requires Derivatization) | High (Fingerprint) | Very High (Absolute) |
| Sample Requirement | Trace (ng) | Moderate ( | Bulk (mg) |
| Mixture Analysis | Excellent | Good | Poor |
| Cost | Low | High (Specialized Detector) | Very High |
| Throughput | High | Medium | Low |
References
-
Abdel-Hay, K. M., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS.[1][3][4][6][7] Forensic Science International, 188(1-3), 31-39.[1][4]
-
Clark, C. R., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.[3][5][6] Forensic Toxicology.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.1. Method Validation and Uncertainty.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard text for NMR coupling constants).
Sources
- 1. Differentiation of the Regioisomeric 2 3 and 4-Trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS | National Institute of Justice [nij.ojp.gov]
- 2. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Executive Safety Summary
Immediate Action Required: Treat 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine not merely as a chemical reagent, but as a Potential Pharmacologically Active Material (PPAM) and a Sensitizer .
While standard Safety Data Sheets (SDS) for this specific intermediate often default to "Irritant," the structural combination of a piperazine core (known respiratory sensitizer) and a trifluoromethyl group (enhanced lipophilicity/membrane permeability) necessitates a Biosafety Level 2 (BSL-2) equivalent handling protocol.
Critical "Do Not" Rules:
-
DO NOT handle on an open benchtop. The Boc-protected solid is prone to static charge, leading to invisible dust dispersion.
-
DO NOT use standard latex gloves. They offer insufficient permeation resistance against fluorinated organics in solution.
-
DO NOT dispose of in general organic waste.[1] This is a Halogenated Organic waste stream.[2]
Hazard Architecture: Deconstructing the Risk
To understand the PPE requirements, we must analyze the molecule's functional components. This "Hazard Architecture" dictates the protective barrier needed.
| Component | Functionality | Risk Mechanism | Safety Implication |
| Piperazine Core | Nitrogenous heterocycle | Sensitization: Known to cause occupational asthma and contact dermatitis [1]. | Respiratory Protection: High-efficiency particulate filtration (P100/N95) is mandatory. |
| -CF3 Group | Trifluoromethyl | Lipophilicity: Increases solubility in lipids, facilitating rapid skin absorption and blood-brain barrier penetration [2]. | Dermal Barrier: Double-gloving with specific thickness is required to prevent systemic absorption. |
| Boc-Group | tert-Butyloxycarbonyl | Electrostatics: Boc-protected amines are often fluffy, crystalline solids that generate significant static electricity. | Engineering Control: Use ionizing bars or anti-static guns during weighing to prevent aerosolization. |
PPE Selection Matrix
This matrix moves beyond generic advice, tailoring protection to the specific operational state of the chemical.[3]
Respiratory Protection[4][5][6]
-
Solid State (Weighing/Transfer):
-
Standard:N95 Respirator (if outside a fume hood, which is discouraged).
-
Best Practice: Work inside a Chemical Fume Hood with a face velocity of 80–100 fpm. No respirator needed if sash is at proper height.
-
-
Solution State (Reaction/Workup):
-
If dissolved in DCM or Chloroform: Half-face respirator with Organic Vapor (OV) cartridges . Halogenated solvents penetrate standard masks; the OV cartridge is essential if hood containment is breached.
-
Dermal Protection (The "Double-Shell" Protocol)
Due to the lipophilic nature of the -CF3 group, a single layer of thin nitrile is insufficient for prolonged contact.
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a visual indicator for breaches.
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (or Neoprene if using DCM).
-
Rationale: The outer layer takes the mechanical stress and chemical splash. The inner layer protects against permeation that occurs without visible degradation [3].
Eye & Face Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Prohibited: Standard safety glasses with open sides. The electrostatic nature of the powder allows particles to migrate around standard frames.
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting PPE based on the operational phase.
Figure 1: Decision logic for PPE selection based on physical state and solvent context.
Operational Protocol: The "Static-Free" Transfer
Objective: Transfer solid 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine without aerosolization.
-
Preparation:
-
Place an Ionizing Bar or use an Anti-Static Gun inside the fume hood.
-
Line the work surface with a black conductive mat . This provides contrast (to see white powder spills) and grounds the charge.
-
-
Weighing:
-
Do not use a plastic spatula (generates static). Use stainless steel or porcelain .
-
Tare the receiving vessel before opening the reagent bottle.
-
Hold the anti-static gun near the bottle neck for 3 seconds before inserting the spatula.
-
-
Transfer:
-
Move slowly. Rapid movements create air currents that disperse the electrostatic powder.
-
If powder clings to the spatula, do not flick it. Tap it gently against the inner wall of the receiving vessel.
-
-
Decontamination:
-
Wipe the exterior of the reagent bottle with a Kimwipe dampened in Ethanol before returning to storage. This removes invisible dust that settles during transfer.
-
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, immediate containment is vital to prevent lab-wide contamination.
Figure 2: Emergency spill response workflow emphasizing aerosol suppression.
Waste Disposal (RCRA Compliance)
This compound contains Fluorine, mandating specific disposal streams [4].
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container marked "Hazardous Waste - Solid - Halogenated Organic."
-
Liquid Waste:
-
Do NOT combine with general organic solvents (Acetone/Hexane).
-
Segregate into "Halogenated Waste" carboys.
-
EPA Waste Code: Likely F002 (if spent halogenated solvents are used) or D001 (Ignitable) depending on the solvent carrier. The pure substance would fall under "Toxic" criteria if characterized, but "Halogenated Organic" is the primary disposal tag to ensure high-temperature incineration [4].
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2020). Piperazine: Systemic Agent and Sensitizer. CDC. [Link]
-
PubChem. (2023). 1-(4-(Trifluoromethyl)phenyl)piperazine Compound Summary. National Library of Medicine. [Link][4]
-
U.S. Environmental Protection Agency (EPA). (2023). Halogenated Organic Wastes and RCRA Regulations. EPA. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
